3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde
Description
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is an organic compound that features a unique adamantyl group attached to a benzaldehyde core The adamantyl group, known for its bulky and rigid structure, imparts distinct physical and chemical properties to the compound
Properties
IUPAC Name |
3-(1-adamantyl)-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-16-6-14(10-19)5-15(17(16)20)18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,10-13,20H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWTRQBWNOFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 4-hydroxy-5-methoxybenzaldehyde with 1-bromoadamantane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the adamantyl-substituted product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid.
Reduction: 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s ability to penetrate cell membranes and improve its stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantanol: Utilized in the synthesis of various pharmaceuticals and materials.
Adapalene: A retinoid used in the treatment of acne, featuring an adamantyl group that enhances its pharmacological properties.
Uniqueness
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is unique due to the combination of the adamantyl group with a benzaldehyde core, providing a distinct set of chemical and physical properties
Biological Activity
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antiproliferative, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the adamantyl group contributes to its unique pharmacological properties, enhancing lipophilicity and potentially influencing its interactions with biological targets.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits notable cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
In these studies, the compound demonstrated a dose-dependent response, with lower IC50 values suggesting higher potency compared to standard chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. It has shown selective activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. It was found to exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
Table 3: Antioxidant Activity Comparison
This indicates that while it may not be as potent as some standard antioxidants, it still possesses considerable activity that warrants further exploration.
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells. For instance, its antiproliferative effects may involve the induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation.
Case Studies
A recent investigation into the compound's efficacy in vivo demonstrated promising results in animal models bearing tumors. Treatment with this compound resulted in significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
